molecular formula C15H10BrNOS B2480659 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide CAS No. 325729-45-1

5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide

Cat. No.: B2480659
CAS No.: 325729-45-1
M. Wt: 332.22
InChI Key: WMMMLAXOBPOJRB-UHFFFAOYSA-N
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Description

5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10BrNOS and its molecular weight is 332.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Mono- and Difluoronaphthoic Acids Synthesis

    The synthesis of fluorinated naphthoic acids, including derivatives from 5-bromo compounds, has applications in creating biologically active compounds. These methods involve electrophilic fluorination and Friedel-Crafts cyclization, demonstrating the compound's versatility in complex synthesis processes (Tagat et al., 2002).

  • Preparation and Electrophilic Substitution of Naphtho[1,2-b]thiophen

    The preparation process of Naphtho[1,2-b]thiophen from 3,4-dihydronaphthalen-1 (2H)-one shows the compound's ability to undergo various electrophilic substitutions. This property is essential for synthesizing a range of derivatives for different scientific applications (Clarke, Gregory, & Scrowston, 1973).

Properties and Applications in Organic Chemistry

  • Crystal Structures of Thieno-Based Compounds

    The study of crystal structures of various 5-alkenyl-2-arylthieno compounds, including 5-bromo derivatives, highlights their molecular geometry and packing patterns. This information is crucial for understanding the material's properties for applications in organic electronics and crystal engineering (Nguyen et al., 2014).

  • Naphthalene-Amide-Bridged Ni(ii) Complexes

    Research on naphthalene-amide ligands in Ni(II) coordination polymers, including those with thiophene components, reveals their potential in electrochemistry, fluorescence response, and environmental applications like contaminant removal (Zhao et al., 2020).

Synthesis and Characterization of Derivatives

  • Synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole

    The synthesis of N-(1-Naphthyl)furan-2-carboxamide, involving thiophene-2-carboxamide derivatives, and its conversion to various electrophilically substituted compounds showcases the reactivity and potential applications in chemical synthesis (Aleksandrov & El’chaninov, 2017).

  • Thiophene-Containing Naphthalene Diimide Polymers

    The synthesis of naphthalene diimide copolymers with varying thiophene content demonstrates their application in organic electronic devices, such as organic field-effect transistors (OFETs). This research contributes to the understanding of the relationship between molecular structure and device performance (Durban, Kazarinoff, & Luscombe, 2010).

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

5-bromo-N-naphthalen-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMLAXOBPOJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.